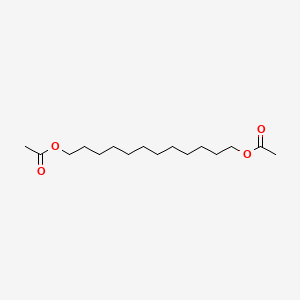

1,12-Diacetoxydodecane

Vue d'ensemble

Description

1,12-Diacetoxydodecane, also known as dodecamethylene diacetate or 1,12-dodecanediol diacetate, is a chemical compound with the molecular formula C16H30O4 . It has a molecular weight of 286.4 .

Molecular Structure Analysis

The molecular structure of this compound consists of a dodecane (12 carbon atoms) backbone with acetoxy (CH3COO) groups attached to the first and twelfth carbon atoms .

Physical And Chemical Properties Analysis

This compound is a solid at 20°C . It has a density of 0.955g/cm3 . It has a melting point of 40°C and a boiling point of 190°C at 10mmHg . It is soluble in toluene .

Applications De Recherche Scientifique

Organic Synthesis and Chemical Reactions

1,2-Diacetals, including structures related to 1,12-Diacetoxydodecane, are recognized for their utility in organic synthesis. They serve as rigid structural motifs offering a plethora of applications in natural product assembly. These include selective 1,2-diol or alpha-hydroxy acid protection, enantiotopic recognition, desymmetrization methods, chiral memory applications, and control in oligosaccharide synthesis. 1,2-Diacetals offer advantages over their five-ring acetonide counterparts in terms of stability and enhanced crystallinity of the products. Their favorable NMR characteristics facilitate structural assignment during asymmetric synthesis processes (Ley & Polara, 2007).

Pharmacological Applications

Compounds related to this compound exhibit significant pharmacological potentials. For example, azaindolylsulfonamides with selective inhibitory effects on histone deacetylase 6 (HDAC6) show promise in anticancer activity, especially in colorectal cancer cell lines. Such compounds highlight the broader utility of diacetoxydodecane derivatives in developing targeted therapies (Hsueh-Yun Lee et al., 2014).

Materials Science and Nanotechnology

The surface charge modification of nanoparticles, including those potentially derivable from this compound or related compounds, plays a crucial role in their biocompatibility and cellular uptake. Modifying surface charges can influence the interaction between nanoparticles and cell membranes, affecting the uptake and subsequent cellular responses. This has significant implications for the development of nanoparticle-based drug delivery systems and other biomedical applications (Chen et al., 2011).

Molecular Recognition and Self-Assembly

"Diacetoxyiodo"arenes, structurally related to this compound, are utilized as precursors in novel synthetic methods for preparing substituted fluoroarenes, showcasing their role in advanced organic synthesis and potential applications in designing new materials and molecular probes (Haskali et al., 2016).

Mécanisme D'action

Propriétés

IUPAC Name |

12-acetyloxydodecyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30O4/c1-15(17)19-13-11-9-7-5-3-4-6-8-10-12-14-20-16(2)18/h3-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSQSFRDZIRKBEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCCCCCCCCCCCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20609817 | |

| Record name | Dodecane-1,12-diyl diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20609817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

42236-50-0 | |

| Record name | Dodecane-1,12-diyl diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20609817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

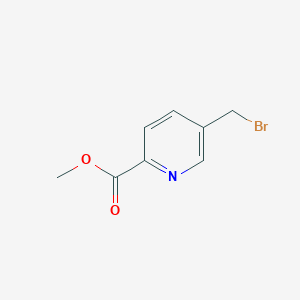

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1592245.png)